molecular formula C31H34N2O7 B1250835 (2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide

(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide

Cat. No. B1250835
M. Wt: 546.6 g/mol
InChI Key: SSHVAUUEPNULMP-FAYOCOEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide is a natural product found in Streptomyces with data available.

Scientific Research Applications

Stereoselective Synthesis

  • Research shows the ability to obtain protected forms of amino-hydroxy-heptanones with high stereoselectivity, which is significant in the synthesis of complex organic compounds like the one (Allemann & Vogel, 1991).

Chemical Transformations and Applications

  • Cycloaddition and acid-catalyzed dediazoniation techniques were used to produce protected amino-hydroxy-cyclopentane-carbaldehyde derivatives. This method demonstrates the synthesis flexibility of compounds structurally related to the queried chemical (Reymond & Vogel, 1990).

Pharmacological Evaluation

  • Stereospecific synthesis of 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane derivatives shows their potential as selective TxA2 antagonists, indicating possible pharmacological applications (Das et al., 1988).

Photoinduced Electron Transfer Applications

  • Utilizing photoinduced electron transfer for the generation of hydroxycyclohexanone derivatives, as demonstrated in one study, highlights the utility of this method in the synthesis of complex organic molecules like the queried compound (Cossy et al., 1995).

Thermochemical Properties

  • Understanding the thermochemical properties of oxabicycloheptenes is crucial for their application in atmospheric photochemical oxidation and other chemical processes (Bozzelli et al., 2006).

properties

Product Name

(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide

Molecular Formula

C31H34N2O7

Molecular Weight

546.6 g/mol

IUPAC Name

(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide

InChI

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29?,30?,31-/m0/s1

InChI Key

SSHVAUUEPNULMP-FAYOCOEBSA-N

Isomeric SMILES

C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@](C3C(C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O

Canonical SMILES

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

synonyms

manumycin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide
Reactant of Route 2
(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide
Reactant of Route 3
(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide
Reactant of Route 4
(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide
Reactant of Route 5
(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide
Reactant of Route 6
(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide

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